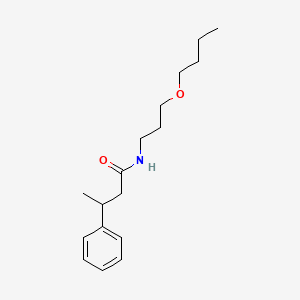![molecular formula C18H17NO6 B3980564 2-[2-hydroxy-3-(4-methoxyphenoxy)propoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3980564.png)
2-[2-hydroxy-3-(4-methoxyphenoxy)propoxy]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[2-hydroxy-3-(4-methoxyphenoxy)propoxy]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a hydroxy group, a methoxyphenoxy group, and an isoindole dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-hydroxy-3-(4-methoxyphenoxy)propoxy]-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method includes the reaction of 1H-isoindole-1,3(2H)-dione with 2-chloro-1-[4-(arylophenyl)-1-piperazinyl]ethanone in the presence of anhydrous potassium carbonate and acetonitrile as the solvent. The reaction mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-hydroxy-3-(4-methoxyphenoxy)propoxy]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxyphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while nucleophilic substitution of the methoxyphenoxy group can result in various substituted derivatives.
Scientific Research Applications
2-[2-hydroxy-3-(4-methoxyphenoxy)propoxy]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-hydroxy-3-(4-methoxyphenoxy)propoxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The hydroxy and methoxyphenoxy groups allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes, modulating their activity. This compound can also participate in electron transfer reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole core but differ in their substituents, affecting their chemical properties and applications.
Methoxyphenoxy derivatives: Compounds with similar methoxyphenoxy groups but different core structures.
Uniqueness
2-[2-hydroxy-3-(4-methoxyphenoxy)propoxy]-1H-isoindole-1,3(2H)-dione is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses .
Properties
IUPAC Name |
2-[2-hydroxy-3-(4-methoxyphenoxy)propoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-23-13-6-8-14(9-7-13)24-10-12(20)11-25-19-17(21)15-4-2-3-5-16(15)18(19)22/h2-9,12,20H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIQOVYHHIMMDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CON2C(=O)C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B3980488.png)
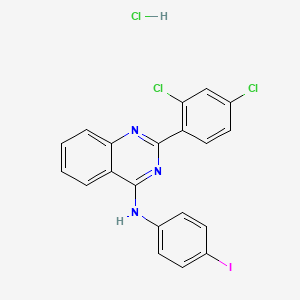
![1-[2-Fluoro-4-nitro-5-(piperidin-1-yl)phenyl]-4-methylpiperidine](/img/structure/B3980492.png)
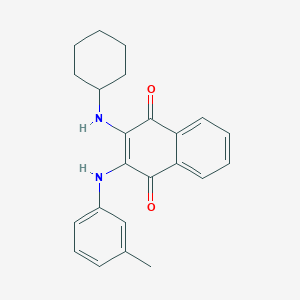
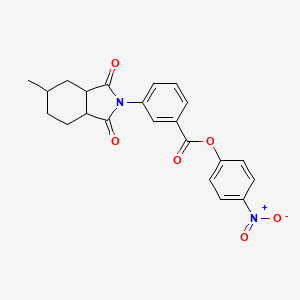
![(2S)-2-({[(4-methylphenyl)(methylsulfonyl)amino]acetyl}amino)-3-phenylpropanamide](/img/structure/B3980520.png)
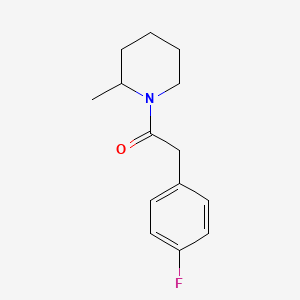
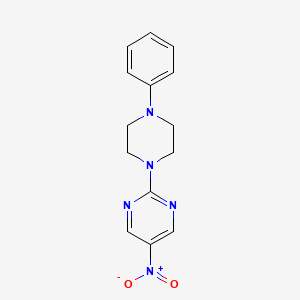
![4-{5-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine](/img/structure/B3980546.png)
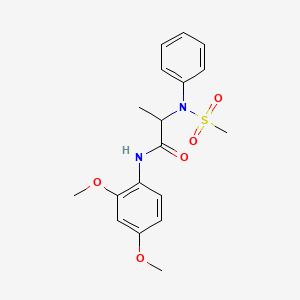
![methyl 4-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3980554.png)
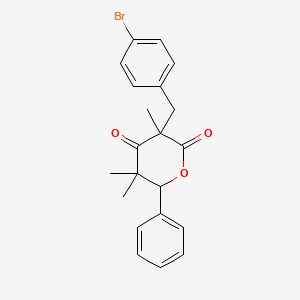
![4-({ethyl[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)-2,6-dimethylphenyl acetate](/img/structure/B3980581.png)
